molecular formula C11H14N4O2 B12924771 Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- CAS No. 22684-87-3

Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-

Cat. No.: B12924771
CAS No.: 22684-87-3
M. Wt: 234.25 g/mol
InChI Key: RHDYJQYFJSGSMM-UHFFFAOYSA-N
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Description

Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl-: is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of methoxy and methyl groups, as well as a pyrazolyl substituent. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the pyrazolyl group to yield dihydropyrimidine or dihydropyrazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dihydropyrimidine or dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules in biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antiviral or anticancer agents.

Industry:

    Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and pyrazolyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • Pyrimidine, 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methyl-
  • Pyrimidine, 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methyl-
  • Pyrimidine, 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methyl-

Uniqueness: The unique combination of methoxy and pyrazolyl groups in Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- imparts distinct chemical and biological properties

Biological Activity

Pyrimidine derivatives, particularly those substituted with pyrazole groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methyl- (commonly referred to as 4-Methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine) is a notable example, exhibiting various pharmacological effects that have been explored in several studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2}, with a molecular weight of approximately 234.25 g/mol. The structure features a pyrimidine ring substituted at positions 4 and 6 with methoxy and pyrazole moieties, respectively. This structural configuration is essential for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrimidine derivatives. For instance, a study by Sabita et al. evaluated a series of pyrimidine-pyrazine compounds against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). They reported that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like etoposide, indicating potent antitumor activity .

Table 1: IC50 Values of Selected Pyrimidine Derivatives Against Cancer Cell Lines

CompoundMCF-7 (µM)A549 (µM)Colo-205 (µM)
Compound 122.744.921.96
Compound 133.015.882.81
Etoposide19.5123.6115.83

The above table summarizes the IC50 values of selected compounds, demonstrating the efficacy of newly synthesized pyrimidines compared to established drugs.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored extensively. Jame et al. studied the cytotoxicity of thiazolidin-4-one clubbed pyrimidines against S. aureus and E. coli. Their findings indicated that increasing concentrations of these compounds led to enhanced antibacterial activity, with complete inhibition observed at higher concentrations .

Table 2: Antibacterial Activity of Pyrimidine Derivatives

Concentration (µg/mL)S. aureus Growth InhibitionE. coli Growth Inhibition
200ModerateModerate
400SignificantSignificant
600HighHigh
800CompleteComplete

Neuroprotective Effects

Recent investigations into the neuroprotective potential of pyrimidine derivatives highlighted their efficacy as anti-Alzheimer's agents. Almehizia et al. synthesized pyrazolo-pyrimidine derivatives and evaluated their antioxidant properties and inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease .

Table 3: Neuroprotective Activity Metrics

Compound IDTAC (mg gallic acid/g)DPPH IC50 (µg/mL)ABTS Inhibition (%)
Compound A4431.27 ± 0.0718.33 ± 0.0428.23 ± 0.06

The mechanisms underlying the biological activities of pyrimidine derivatives are multifaceted:

  • Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 and G2/M phases.
  • Apoptosis Induction : Many derivatives trigger apoptosis through caspase activation, leading to programmed cell death in malignant cells.
  • Enzyme Inhibition : Certain compounds inhibit key enzymes involved in tumor growth and proliferation, such as EGFR tyrosine kinase.

Case Studies

Several case studies illustrate the promising applications of pyrimidine derivatives:

  • Study on EGFR Inhibitors : A study focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidines demonstrated significant inhibition against EGFR variants associated with non-small cell lung cancer . Compounds showed selective activity towards specific cancer cell lines, reinforcing the potential for targeted therapies.
  • Antiviral Properties : Research into pyrazole-containing pyrimidines has unveiled their antiviral capabilities against hepatitis C virus (HCV), suggesting a broader therapeutic application beyond oncology .

Properties

CAS No.

22684-87-3

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

4-methoxy-6-(5-methoxy-3-methylpyrazol-1-yl)-2-methylpyrimidine

InChI

InChI=1S/C11H14N4O2/c1-7-5-11(17-4)15(14-7)9-6-10(16-3)13-8(2)12-9/h5-6H,1-4H3

InChI Key

RHDYJQYFJSGSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OC)C2=CC(=NC(=N2)C)OC

Origin of Product

United States

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